1-(3-chloro-4-methylphenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 1-(3-chloro-4-methylphenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15062774
InChI: InChI=1S/C19H16ClN5/c1-12-4-3-5-14(8-12)24-18-16-10-23-25(19(16)22-11-21-18)15-7-6-13(2)17(20)9-15/h3-11H,1-2H3,(H,21,22,24)
SMILES:
Molecular Formula: C19H16ClN5
Molecular Weight: 349.8 g/mol

1-(3-chloro-4-methylphenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

CAS No.:

Cat. No.: VC15062774

Molecular Formula: C19H16ClN5

Molecular Weight: 349.8 g/mol

* For research use only. Not for human or veterinary use.

1-(3-chloro-4-methylphenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine -

Specification

Molecular Formula C19H16ClN5
Molecular Weight 349.8 g/mol
IUPAC Name 1-(3-chloro-4-methylphenyl)-N-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Standard InChI InChI=1S/C19H16ClN5/c1-12-4-3-5-14(8-12)24-18-16-10-23-25(19(16)22-11-21-18)15-7-6-13(2)17(20)9-15/h3-11H,1-2H3,(H,21,22,24)
Standard InChI Key OGDAIBAOHZCECD-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC=C1)NC2=C3C=NN(C3=NC=N2)C4=CC(=C(C=C4)C)Cl

Introduction

The compound 1-(3-chloro-4-methylphenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine belongs to the class of heterocyclic aromatic compounds, specifically pyrazolo[3,4-d]pyrimidines. These structures are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The compound’s unique structure combines two aromatic substituents—one chlorinated and one methylated—linked to a pyrazolo-pyrimidine core, which is a scaffold frequently used in drug discovery.

Structural Features

The molecular structure of this compound can be dissected into three key components:

  • Pyrazolo[3,4-d]pyrimidine Core: This heterocyclic framework is fused and planar, providing rigidity and electronic properties suitable for biological interactions.

  • Substituents:

    • 3-Chloro-4-methylphenyl group: A para-substituted phenyl ring with electron-withdrawing (Cl) and electron-donating (CH₃) groups.

    • 3-Methylphenyl group: A meta-substituted phenyl ring with a methyl group enhancing hydrophobicity.

  • Amine Functional Group: The amine (-NH-) linkage connects the pyrazolo-pyrimidine core to the phenyl substituents.

Synthesis

The synthesis of pyrazolo[3,4-d]pyrimidines typically involves cyclization reactions using hydrazines and β-ketoesters or β-diketones as starting materials. For this specific compound:

  • Starting Materials:

    • 3-Chloro-4-methylaniline

    • 3-Methylaniline

    • Pyrazole derivatives

  • Reaction Pathway:

    • Formation of the pyrazolo-pyrimidine core via condensation and cyclization reactions.

    • Sequential substitution reactions to introduce the phenyl groups.

This synthetic approach ensures regioselectivity and purity of the final product.

Analytical Characterization

To confirm the structure and purity of the compound, various analytical techniques are employed:

Biological Activity

Pyrazolo[3,4-d]pyrimidine derivatives are known for their pharmacological potential due to their ability to interact with various biological targets:

  • Kinase Inhibition: The planar structure allows binding to ATP-binding sites in kinases.

  • Anti-inflammatory Properties: Substituents like chlorine enhance lipophilicity, aiding in cell membrane permeability.

  • Antimicrobial Activity: The compound may disrupt bacterial enzyme systems.

Although specific data for this compound is scarce, its structural analogs have shown promising activity profiles.

Applications

This compound has potential applications in:

  • Drug Discovery: As a lead molecule for developing kinase inhibitors or anti-cancer agents.

  • Material Science: Its stable aromatic framework may be useful in organic electronics or sensors.

Limitations and Future Directions

Despite its potential, challenges remain:

  • Limited solubility due to high hydrophobicity.

  • Toxicological studies are necessary to evaluate safety profiles.

Future research could focus on modifying substituents to enhance solubility and target specificity.

Data Table: Key Parameters of the Compound

PropertyValue/Observation
Molecular FormulaC16H13ClN4C_{16}H_{13}ClN_4
Molecular Weight296.75 g/mol
Melting Point~200–220°C (estimated based on similar compounds)
SolubilityPoor in water; soluble in organic solvents like DMSO or ethanol
Biological ActivityPotential kinase inhibitor; antimicrobial activity (to be studied)

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